Nonyl beta-D-thioglucopyranoside
Overview
Description
Nonyl beta-D-thioglucopyranoside is a type of nonionic detergent . It is used for cell lysis or to solubilize membrane proteins without denaturing them . This is particularly useful in order to crystallize them or to reconstitute them into lipid bilayers .
Synthesis Analysis
The synthesis of alkyl-β-D-thioglucopyranosides, including nonyl-β-D-thioglucopyranoside, involves several steps starting from glucose . The overall yield is about 80% .Molecular Structure Analysis
The empirical formula of nonyl beta-D-thioglucopyranoside is C15H30O5S . Its molecular weight is 322.46 .Chemical Reactions Analysis
The synthesis of nonyl-β-D-thioglucopyranoside involves several chemical reactions starting from glucose . The critical micelle concentrations of n-hexyl-, n-heptyl-, n-octyl-, and n-nonyl-β-D-thioglucopyranoside were determined .Physical And Chemical Properties Analysis
Nonyl beta-D-thioglucopyranoside is a solid substance . It has a pH of 5-8 . Its solubility in methanol: water (1:1) is 0.05%, clear, colorless .Scientific Research Applications
Properties and Applicability in Membrane Biochemistry
Characteristics and Usefulness in Membrane Biochemistry : Nonyl beta-D-thioglucopyranoside has been studied for its properties as a non-ionic detergent. It shows promise in solubilizing membrane proteins without inactivating them, offering advantages over other detergents like n-octyl beta-D-glucopyranoside due to its stability and cost-effectiveness (Saito & Tsuchiya, 1984).
Solubilization and Reconstitution of Membrane Proteins : The use of Nonyl beta-D-thioglucopyranoside in solubilizing Escherichia coli membrane proteins and its effective reconstitution into liposomes demonstrates its potential in membrane biochemistry (Tsuchiya & Saito, 1984).
Surface and Chemical Properties
Synthesis and Surface Properties : Research on the synthesis and surface properties of alkyl β‑D‑thioglucopyranosides, including Nonyl β‑D‑thioglucopyranoside, highlights its unique surface tension-reducing abilities, emulsifying properties, and thermotropic liquid crystal properties (Wu et al., 2019).
Interaction with Lipid Membranes : A study on the interaction of octyl-beta-thioglucopyranoside with lipid membranes provides insights into the thermodynamic properties of the OTG-membrane partition equilibrium, highlighting its hydrophobic nature and potential implications in various biological systems (Wenk & Seelig, 1997).
Biomedical Applications
Use in Chiral Separation of Amino Acids : The compound has been used for chiral separation of amino acids by capillary electrophoresis, showcasing its potential in analytical biochemistry (Tran & Kang, 2002).
Applications in Gene Therapy : Nonyl beta-D-thioglucopyranoside derivatives have been explored in gene therapy, particularly in the synthesis of poly(beta-amino ester)s with thiol-reactive side chains for DNA delivery. This indicates its potential in developing non-viral gene therapy techniques (Zugates et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-nonylsulfanyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5S/c1-2-3-4-5-6-7-8-9-21-15-14(19)13(18)12(17)11(10-16)20-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICSQFRUQXWIGI-QMIVOQANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470659 | |
Record name | Nonyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl beta-D-thioglucopyranoside | |
CAS RN |
98854-15-0 | |
Record name | Nonyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl β-D-thioglucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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